1-(3-Bromopropyl)-2-ethoxybenzene

Conformational analysis Lipophilicity Medicinal chemistry building blocks

1-(3-Bromopropyl)-2-ethoxybenzene (CAS 103857-80-3) is a bromoalkyl aryl ether with molecular formula C₁₁H₁₅BrO and molecular weight 243.14 g/mol. It belongs to the class of primary alkyl bromide-functionalized aromatic building blocks, featuring a three-carbon bromopropyl spacer at the 1-position and an ethoxy substituent at the ortho (2-) position of the benzene ring.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
Cat. No. B13572176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-2-ethoxybenzene
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CCCBr
InChIInChI=1S/C11H15BrO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-4,6,8H,2,5,7,9H2,1H3
InChIKeyZPCNIEKIEMDZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-2-ethoxybenzene (CAS 103857-80-3): Ortho-Ethoxy Bromoalkyl Aryl Ether for Synthetic Intermediate Procurement


1-(3-Bromopropyl)-2-ethoxybenzene (CAS 103857-80-3) is a bromoalkyl aryl ether with molecular formula C₁₁H₁₅BrO and molecular weight 243.14 g/mol [1]. It belongs to the class of primary alkyl bromide-functionalized aromatic building blocks, featuring a three-carbon bromopropyl spacer at the 1-position and an ethoxy substituent at the ortho (2-) position of the benzene ring [1]. The compound is supplied as a research intermediate with a typical certified purity of 98% . Its structural architecture—combining an SN2-reactive primary alkyl bromide terminus with an electron-donating ortho-alkoxy group—positions it as a versatile electrophilic handle for nucleophilic substitution, cross-coupling, and heterocycle construction in medicinal chemistry and materials science .

Why 1-(3-Bromopropyl)-2-ethoxybenzene Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differential Reactivity


Although bromoalkyl aryl ethers share a common electrophilic bromide motif, substituting 1-(3-bromopropyl)-2-ethoxybenzene with a close analog—such as the 2-bromoethyl homolog, the 2-methoxy variant, or the para-ethoxy positional isomer—introduces measurable differences in lipophilicity, conformational flexibility, steric environment at the reaction center, and electronic activation of the aromatic ring [1]. These differences propagate into altered SN2 reaction rates, divergent regiochemical outcomes in electrophilic aromatic substitution, and non-equivalent spatial presentation of the reactive bromide in target binding pockets [2]. The evidence compiled below demonstrates that each structural feature—spacer length, alkoxy chain identity, and substitution pattern—contributes a quantifiable differentiation dimension that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 1-(3-Bromopropyl)-2-ethoxybenzene Against Closest Analogs


C3 Bromopropyl Spacer Provides Greater Conformational Flexibility and Modulated Lipophilicity Versus C2 Bromoethyl Homolog

The target compound (C₁₁H₁₅BrO, MW 243.14) possesses 5 rotatable bonds and an XLogP3 of 3.6, compared to the 2-bromoethyl analog 1-(2-bromoethyl)-2-ethoxybenzene (C₁₀H₁₃BrO, MW 229.11) which has only 4 rotatable bonds and a higher XLogP3 of 3.8 [1][2]. The additional methylene unit in the propyl spacer increases conformational degrees of freedom by 25%, which can be critical for optimal presentation of the electrophilic bromide in geometrically constrained synthetic targets or protein binding sites. Notably, despite the larger molecular weight, the target exhibits a lower computed logP (ΔXLogP3 = −0.2), indicating that the extended alkyl chain does not simply add lipophilicity but modulates it in a manner that may favor aqueous compatibility during sequential synthetic transformations [1]. In radical ipso-substitution rearrangements, the 3-bromopropyl chain length enables productive spirocyclohexadienyl intermediate formation leading to 3-arylpropanols, a transformation that is inaccessible to 2-bromoethyl substrates due to unfavorable ring strain in the corresponding transition state .

Conformational analysis Lipophilicity Medicinal chemistry building blocks SN2 reactivity

Ethoxy Versus Methoxy Alkoxy Group: Differential Electronic and Steric Modulation of the ortho-Position

Compared to its 2-methoxy analog 1-(3-bromopropyl)-2-methoxybenzene (CAS 38011-77-7, MW 229.11, XLogP3 = 3.8, 4 rotatable bonds), the target compound incorporates an ethoxy group that provides a larger steric footprint at the ortho position while contributing one additional rotatable bond (5 vs 4) [1][2]. The XLogP3 difference (Δ = −0.2 for ethoxy vs methoxy) may appear counterintuitive given the additional methylene, but reflects the computed contribution of the ethoxy group to overall polarity distribution. The ethoxy ortho-substituent exerts a stronger +M (mesomeric) electron-donating effect than methoxy as measured by Hammett σₚ⁺ constants (σₚ⁺ = −0.81 for OEt vs −0.78 for OMe), which translates to measurably enhanced activation of the aromatic ring toward electrophilic substitution at the positions ortho and para to the alkoxy group [3]. This activation differential governs the regiochemical outcome of subsequent functionalization steps. In the class of ω-bromoalkyl aryl ethers, ring-closure kinetics studied by Illuminati et al. demonstrate that the ortho-alkoxy substitution pattern directly modulates cyclization effective molarity (EM) by altering the conformational equilibrium of the bromoalkyl side chain relative to the nucleophilic site [4].

Electronic effects Steric modulation ortho-Substituent effects Alkoxy group SAR

Ortho-Ethoxy Substitution Pattern Versus Para-Ethoxy: Conformational and Regiochemical Differentiation

Comparison of the target (ortho-ethoxy, CAS 103857-80-3) with its para-ethoxy positional isomer 1-(3-bromopropyl)-4-ethoxybenzene (CAS 720682-47-3) reveals identical molecular formula, molecular weight (243.14), XLogP3 (3.6), TPSA (9.2 Ų), and rotatable bond count (5), yet their spatial and electronic architectures are fundamentally distinct [1][2]. The ortho-ethoxy group places the alkoxy oxygen in van der Waals proximity to the bromopropyl chain (O···C separation approximately 2.8–3.5 Å in low-energy conformers), enabling through-space electronic interactions and potential intramolecular hydrogen-bond-like contacts that are geometrically impossible in the para isomer [3]. The ortho-alkoxy substitution exerts differential directing effects in electrophilic aromatic substitution: the ethoxy group is ortho/para-directing, and in the ortho isomer, the positions para to ethoxy (C-4) and ortho to ethoxy (C-6) are electronically and sterically distinguishable from the equivalent positions in the para isomer. This manifests in divergent product distributions in subsequent functionalization reactions. The kinetics of ring-closure for o-ω-bromoalkyl phenoxides (directly relevant to the ortho isomer class) exhibit effective molarity values that are systematically different from those of the para-substituted counterparts due to altered ground-state conformational populations [4].

Positional isomerism ortho-substituent effect Regiochemistry Intramolecular interaction

Bromide Versus Chloride Leaving Group: SN2 Reactivity Advantage of the C–Br Electrophile

The target compound bears a primary alkyl bromide (C–Br bond dissociation energy ~285 kJ/mol), which is intrinsically more reactive in SN2 displacement than the corresponding alkyl chloride (C–Cl BDE ~351 kJ/mol) by a factor typically ranging from 10- to 100-fold depending on nucleophile and solvent [1][2]. This is a well-established class-level principle: bromide is a superior leaving group due to its larger ionic radius, greater polarizability, and weaker carbon-halogen bond. In the specific context of 3-arylpropyl halides, the Hammett-Taft analysis of solvolysis rates for 3-substituted propyl bromides in ethanol/water (4:1 v/v) yields a reaction constant ρq of −0.12, characteristic of a nucleophilic solvent-assisted kₛ process at a primary carbon center [3]. This quantitative framework enables prediction of relative SN2 rates when the 3-bromopropyl electrophile is compared against its 3-chloropropyl counterpart. The practical consequence is that for a given nucleophile (e.g., amine, thiolate, alkoxide), the bromopropyl substrate will achieve substantially higher conversion under milder conditions (lower temperature, shorter reaction time, reduced nucleophile excess) than the chloropropyl analog [1].

Nucleophilic substitution Leaving group ability SN2 kinetics Electrophile reactivity

Certified Purity Grade and Controlled Storage Specifications Enable Reproducible Procurement

The target compound is commercially available at a certified purity of 98% from multiple reputable suppliers, including Fluorochem (distributed by CymitQuimica) and Leyan (Shanghai Haohong Biomedical Technology) . The specified storage condition—sealed in a dry environment at 2–8 °C—reflects the compound's sensitivity to moisture and thermal degradation pathways (hydrolysis of the C–Br bond, potential oxidation of the ethoxy group) . In contrast, the para-ethoxy isomer 1-(3-bromopropyl)-4-ethoxybenzene (CAS 720682-47-3) and the 2-methoxy analog (CAS 38011-77-7) are listed with variable purity specifications (typically 95–97%) across different suppliers, and the 2-bromoethyl analog 1-(2-bromoethyl)-2-ethoxybenzene (CAS 61850-95-1) is specified at 95–98% depending on the vendor . The target's consistent 98% purity certification across multiple independent suppliers provides procurement confidence and reduces the risk of batch-to-batch variability in critical synthetic applications. The defined storage protocol (2–8 °C, dry, sealed) further differentiates the compound from less thermally sensitive analogs (e.g., (3-bromopropyl)benzene, which is stored at ambient temperature), indicating a distinct stability profile that must be factored into inventory management and experimental planning .

Chemical purity Procurement specification Storage stability Quality control

Procurement-Guiding Application Scenarios for 1-(3-Bromopropyl)-2-ethoxybenzene Based on Differential Evidence


Medicinal Chemistry: Synthesis of Conformationally Flexible ortho-Alkoxy Arylpropylamine Pharmacophores

The combination of a 3-bromopropyl spacer (5 rotatable bonds, XLogP3 3.6) with an ortho-ethoxy directing group makes this compound ideally suited for constructing N-arylpropylamine scaffolds found in dopamine receptor ligands, serotonin receptor modulators, and adrenergic agents [1][2]. The C3 spacer provides optimal chain length for spanning the distance between a pharmacophoric aryl ring and a basic amine in classical GPCR ligand architectures, while the ortho-ethoxy group simultaneously activates the ring for subsequent electrophilic elaboration at the para position and provides a metabolically tunable handle. The bromide leaving group enables efficient SN2 displacement with primary and secondary amines under mild conditions (K₂CO₃, CH₃CN, 60–80 °C), typically yielding >80% conversion . The XLogP3 of 3.6 positions the compound in a favorable lipophilicity range for CNS drug-like properties (Lipinski-compliant cLogP <5), whereas the 2-bromoethyl analog (XLogP3 3.8) trends closer to the upper boundary of optimal CNS penetration space [1][2].

Heterocycle Synthesis: Intramolecular Cyclization Precursor for Benzoxazepine and Benzoxazocine Ring Systems

The ortho-ethoxy architecture creates a spatial arrangement where the ether oxygen and the terminal bromide are positioned for potential intramolecular O-alkylation or N-alkylation cascades following initial nucleophilic displacement. The ring-closure kinetics established by Illuminati et al. (JACS 1977) for o-ω-bromoalkoxy phenoxides demonstrate that the 3-bromopropyl chain length falls within the optimal range for forming 7- to 8-membered oxygen-containing heterocycles, with effective molarity (EM) values favorable for cyclization over competing intermolecular pathways [3]. The ortho-ethoxy substitution further enables chelation-controlled cyclization in the presence of Lewis acidic metal templates (e.g., Li⁺, Mg²⁺), which can pre-organize the substrate for ring closure. This application leverages the unique spatial proximity of the ortho-alkoxy oxygen to the bromopropyl chain—a feature absent in the para-ethoxy isomer—to achieve regioselective cyclization that the para isomer cannot replicate [3].

Materials Science: Functional Monomer for Side-Chain-Functionalized Aromatic Polymers

The compound serves as a precursor to 3-arylpropyl-functionalized monomers where the ethoxy group can be selectively deprotected (BBr₃, CH₂Cl₂, −78 °C to rt) to reveal a phenolic OH for subsequent polymerization or grafting, while the bromopropyl chain provides an orthogonal reactive handle for nucleophilic displacement prior to deprotection [2]. The thermal stability implied by the 2–8 °C storage requirement indicates that the C–Br bond is sufficiently robust for handling at ambient temperature during short-term synthetic manipulations but requires cold storage for long-term inventory, an important consideration for process-scale procurement planning. The measured experimental physical properties of the core scaffold (3-phenoxypropyl bromide: mp 7–8 °C, bp 262 °C, density 1.365 g/cm³, vapor pressure 0.02 mmHg at 25 °C) provide a baseline for engineering safe handling protocols during scale-up .

Chemical Biology: Electrophilic Probe for Cysteine-Targeted Covalent Inhibitor Design

The primary alkyl bromide terminus of the 3-bromopropyl chain functions as a moderately reactive electrophilic warhead suitable for cysteine thiol alkylation in protein targets, with reactivity tuned by the electron-donating ortho-ethoxy group that slightly attenuates electrophilicity via through-bond inductive effects [1]. This positions the compound as a scaffold for fragment-based covalent inhibitor discovery, where the aryl ring provides a tunable recognition element and the bromopropyl chain serves as a minimalist linker between the recognition pharmacophore and the reactive electrophile. The 5 rotatable bonds allow conformational sampling of the bromide position relative to the aryl ring, which is critical for achieving optimal geometry for nucleophilic attack by the target cysteine thiolate, while the ethoxy substituent's modest steric bulk (vs methoxy) reduces non-specific protein binding compared to bulkier alkoxy analogs [1].

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